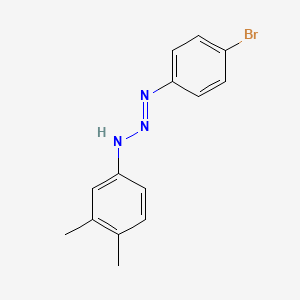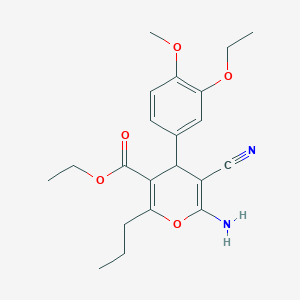
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene, also known as BDPT, is a chemical compound that belongs to the class of triazene compounds. It has been extensively studied for its potential applications in the field of cancer research and therapy. BDPT has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for cancer treatment.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene involves the activation of the caspase cascade, which leads to apoptosis in cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to activate caspase-3, caspase-8, and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, which promotes cell survival and inhibits apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in various pathological conditions.
实验室实验的优点和局限性
One of the advantages of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations of using 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. One area of future research is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene. Another area of future research is the development of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene derivatives with enhanced anti-cancer properties and reduced toxicity. Finally, further studies are needed to determine the mechanism of action of 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene and its potential applications in other pathological conditions.
合成方法
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene can be synthesized using various methods, including the reaction of 4-bromoaniline with 3,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 4-bromoaniline with 3,4-dimethylphenyl isocyanate or the reaction of 4-bromoaniline with 3,4-dimethylphenyl azide.
科学研究应用
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)-1-triazene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
属性
IUPAC Name |
N-[(4-bromophenyl)diazenyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3/c1-10-3-6-14(9-11(10)2)17-18-16-13-7-4-12(15)5-8-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPTXIYLOQDZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)
![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)

![7-[(2,6-dichlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4940673.png)
![N-isopropyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4940677.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)